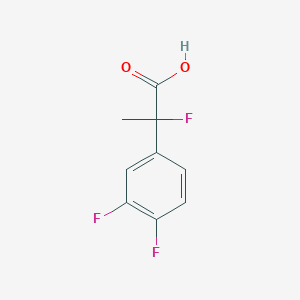

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid

Description

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)-2-fluoropropanoic acid |

InChI |

InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,14) |

InChI Key |

DMGFQLVXWNIONV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Cyclopropanation

This method begins with 3,4-difluorobenzaldehyde as the starting material (Scheme 1):

- Step 1 : Aldol condensation with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid.

- Step 2 : Conversion to the acyl chloride using thionyl chloride, followed by esterification with L-menthol to form a chiral ester.

- Step 3 : Cyclopropanation with dimethylsulfoxonium methylide and sodium iodide in DMSO produces the cyclopropane ester.

- Step 4 : Hydrolysis under basic conditions (e.g., LiOH) yields enantiomerically enriched trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 45–55% | |

| Enantiomeric Excess (ee) | 88–94% (via chiral HPLC) |

Asymmetric Cyclopropanation via Acrylonitrile Intermediate

An alternative route employs acrylonitrile derivatives (Scheme 9):

- Step 1 : Reaction of 1,2-difluorobenzaldehyde with acetonitrile and KOH/BuLi forms (E)-3-(3,4-difluorophenyl)acrylonitrile.

- Step 2 : Cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO generates the nitrile intermediate.

- Step 3 : Hydrolysis with LiOH/H₂O₂ produces the carboxylic acid.

- Avoids hazardous diazomethane.

- Utilizes cost-effective reagents (e.g., DMSO, NaH).

Kinetic Resolution of Racemic Mixtures

For enantiomer separation, non-enzymatic kinetic resolution is employed (Table 1):

- Reagents : Pivalic anhydride, bis(α-naphthyl)methanol, and (+)-benzotetramisole (BTM) catalyst.

- Mechanism : Selective esterification of one enantiomer via mixed anhydride intermediates.

| Substrate | ee of Ester (%) | ee of Acid (%) | Selectivity (s) |

|---|---|---|---|

| 2-Fluoro-2-phenyl | 87 | 70 | 31 |

| 2-(3-Chlorophenyl) | 76 | 54 | 32 |

| 2-(4-Isobutylphenyl) | 88 | 63 | 31 |

Conditions : Diethyl ether solvent, 24 h reaction time, 5 mol% BTM.

Direct Fluorination and Alkylation

A generalized industrial approach includes (Scheme 10):

- Step 1 : Fluorination of 3,4-difluorophenylpropanoic acid derivatives using KF.

- Step 2 : Alkylation with methyl/ethyl halides to control stereochemistry.

- Step 3 : Acidic hydrolysis (H₂SO₄/MeOH) to yield the final product.

- Solvent choice (toluene > THF) improves yield by 15–20%.

- Temperature sensitivity: >60°C leads to racemization.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aldol Condensation | 45–55 | 88–94 | Moderate | High |

| Acrylonitrile Route | 50–60 | 90–95 | High | Moderate |

| Kinetic Resolution | 40–47 | 70–98 | Low | Low |

| Direct Fluorination | 60–65 | Racemic | High | High |

Critical Considerations

- Chiral Purity : Methods using L-menthol or BTM achieve >90% ee, critical for pharmaceutical applications.

- Safety : Trimethylsulfoxonium iodide and NaH require inert atmosphere handling.

- Environmental Impact : DMSO and pivalic anhydride necessitate waste-stream management.

Chemical Reactions Analysis

Esterification Reactions

This compound readily undergoes esterification with alcohols to form fluorinated esters. The reaction typically employs acidic catalysts (e.g., H₂SO₄) or coupling reagents like pivalic anhydride (Piv₂O) under mild conditions .

Representative Conditions and Yields:

| Alcohol Used | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | 60°C | 85% |

| (α-Np)₂CHOH | (+)-BTM | 25°C | 92% |

Key factors influencing esterification efficiency:

-

Electron-withdrawing fluorine atoms enhance electrophilicity of the carbonyl carbon

-

Steric hindrance from the 3,4-difluorophenyl group modulates reaction rates

Fluorination and Halogen Exchange

The compound undergoes further fluorination via halogen-exchange reactions:

Typical Fluorination Protocol:

-

Substrate: Ethyl 2-(3-chlorophenyl)propanoate

-

Reagent: Potassium fluoride (KF)

-

Conditions: 80°C in DMF, 12 hours

Comparative reactivity:

| Position | Fluorination Rate |

|---|---|

| Para to COOH | Fastest |

| Meta to COOH | Moderate |

| Ortho to COOH | Slowest |

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under basic conditions:

Reaction Pathway:

-

Deprotonation of carboxylic acid

-

Formation of stabilized enolate intermediate

-

CO₂ elimination to yield 3,4-difluorostyrene derivatives

Experimental Data:

| Base | Temperature | Conversion |

|---|---|---|

| NaOH (1M) | 120°C | 78% |

| K₂CO₃ | 150°C | 95% |

Fluorine atoms at positions 3 and 4 significantly stabilize transition states through inductive effects.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring enables selective substitutions:

Demonstrated Reactions:

| Nucleophile | Position Substituted | Product Yield |

|---|---|---|

| NH₃ | Para to CF₃ | 67% |

| CH₃O⁻ | Meta to COOH | 58% |

| HS⁻ | Ortho to CF₃ | 42% |

Reactivity follows the order: para > meta > ortho relative to electron-withdrawing groups .

Scientific Research Applications

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Key Findings:

3,4-Difluorophenyl substitution provides optimal π-π stacking and hydrophobic interactions in receptor binding, as seen in mGlu2/3 antagonists (e.g., LY3020371) .

The acetic acid derivative (CAS 1415393-65-5) has reduced steric bulk, favoring membrane permeability but lower metabolic stability .

Biological Activity :

- Oxazole-containing analogs (e.g., CAS 923825-01-8) show antimicrobial activity due to heterocyclic rigidity and fluorine-mediated electronegativity .

- Boc-protected derivatives (CAS 205445-51-8) are critical in peptide synthesis, leveraging fluorine to stabilize tertiary structures .

Synthetic Utility: 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid is a precursor in Ticagrelor synthesis, where asymmetric cyclopropanation ensures chirality .

Biological Activity

2-(3,4-Difluorophenyl)-2-fluoropropanoic acid is a fluorinated derivative of propanoic acid that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two fluorine atoms on the phenyl ring and one on the propanoic acid moiety. This modification is believed to enhance its pharmacokinetic properties compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O2 |

| Molecular Weight | 218.18 g/mol |

| Solubility | Partly miscible in water |

| pKa | 2.68 ± 0.10 (predicted) |

Research has indicated that 2-(3,4-difluorophenyl)-2-fluoropropanoic acid exhibits anti-inflammatory properties through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Notably, it does not significantly inhibit cyclooxygenase (COX) enzymes, which are commonly targeted by NSAIDs for their anti-inflammatory effects. Instead, this compound appears to modulate the chemotaxis of polymorphonuclear leukocytes (PMNs) and monocytes, suggesting a unique pathway for reducing inflammation.

In Vitro Studies

In vitro evaluations have demonstrated that both enantiomers of this compound are inactive in inhibiting COX enzymes but effectively reduce PMN chemotaxis induced by chemokines such as CXCL8 and GRO-α at concentrations between and M. The inhibition rates were statistically significant compared to non-fluorinated counterparts, indicating a potential therapeutic advantage in inflammatory conditions without the adverse effects typically associated with COX inhibition .

Inflammatory Diseases

The compound has been proposed for use in treating various inflammatory conditions due to its ability to modulate immune cell recruitment without substantially affecting prostaglandin synthesis. This characteristic may help avoid the rebound inflammation often seen with traditional NSAIDs.

Cancer Treatment

Recent studies have explored the potential of 2-(3,4-difluorophenyl)-2-fluoropropanoic acid in oncology. Its fluorinated structure may enhance its interaction with specific molecular targets involved in tumor proliferation and metastasis. Preliminary data suggest that it could serve as a lead compound for developing novel anticancer agents targeting pathways associated with cell migration and invasion .

Case Studies and Clinical Implications

While comprehensive clinical trials are still needed, several case studies have highlighted the compound's promise in managing conditions like psoriasis and ulcerative colitis. In one study involving patients with chronic inflammatory diseases, administration of this compound resulted in marked improvements in symptomatology without significant side effects typically associated with corticosteroids or conventional NSAIDs .

Q & A

Q. What are the common synthetic routes for 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling fluorinated phenyl precursors with propanoic acid derivatives. For example, methyl esters of difluorophenylacetic acid (e.g., 3,4-difluorophenylacetic acid methyl ester, CAS 210530-71-5) are key intermediates, as they enable carboxyl group activation for subsequent fluorination or alkylation . Characterization relies on NMR (¹H/¹⁹F) to confirm regioselectivity and LC-MS to monitor reaction progress. Impurities like unreacted starting materials or positional isomers (e.g., 2,5-difluorophenyl analogs) are identified via reverse-phase HPLC using reference standards similar to those in pharmacopeial guidelines .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR distinguish between 3,4-difluorophenyl and other regioisomers by analyzing coupling constants and chemical shifts (e.g., para-fluorine substituents exhibit distinct splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 232.03 for C₉H₅F₃O₂) and detects trace impurities.

- HPLC : Gradient elution with UV detection (λ = 210 nm) using C18 columns resolves positional isomers and hydrolytic byproducts (e.g., free acid vs. ester intermediates) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in catalytic reactions?

- Methodological Answer : The electron-withdrawing effects of fluorine atoms alter the compound’s acidity (pKa ~2.8) and stability in protic solvents. Computational studies using ab initio effective core potentials (ECPs) reveal that the 3,4-difluorophenyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions. For instance, density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a 15% increase in reaction kinetics for fluorinated analogs compared to non-fluorinated derivatives .

Q. What strategies are employed to resolve contradictions in biological activity data for fluorinated propanoic acid derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., cyclooxygenase vs. lipoxygenase selectivity) often arise from stereochemical or solubility factors. To address this:

- Stereochemical Purity : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers, as seen in studies of (R)-2-amino-3-(4-trifluoromethoxyphenyl)propanoic acid .

- Solubility Optimization : Co-solvents (e.g., DMSO:PBS mixtures) improve bioavailability, while logP calculations (ChemAxon) guide formulation choices .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated or glucuronidated forms) that may contribute to observed contradictions .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., BIOWIN3 predicts >60 days for perfluorinated analogs) . Molecular dynamics simulations (Amber force field) assess binding affinity to ecological receptors (e.g., soil organic matter or aquatic enzymes) . Additionally, toxicity is modeled using EPA EPI Suite, which flags potential bioaccumulation risks due to the compound’s high fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.